molecular formula C17H16ClN3O3 B5717210 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide

Cat. No. B5717210
M. Wt: 345.8 g/mol
InChI Key: MVHCKAGWKATJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and matrix metalloproteinase (MMP). It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In bacterial and fungal cells, it has been shown to inhibit cell growth and replication. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide in lab experiments include its potent biological activity, its ability to inhibit the activity of various enzymes and proteins, and its potential use as a drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in water, and its potential toxicity to cells.

Future Directions

There are several future directions for the study of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide. One direction is to further investigate its mechanism of action and its potential use as a drug candidate for the treatment of various diseases. Another direction is to study its potential use as a diagnostic tool for the detection of cancer cells. Additionally, further research is needed to determine its toxicity and safety profile in vivo.

Synthesis Methods

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide involves a multi-step reaction process. The first step involves the reaction of 4-chloro-1H-pyrazole with formaldehyde to form 4-chloromethyl-1H-pyrazole. The second step involves the reaction of 4-chloromethyl-1H-pyrazole with 4-methoxybenzylamine to form N-(4-methoxybenzyl)-4-chloromethyl-1H-pyrazole. The third step involves the reaction of N-(4-methoxybenzyl)-4-chloromethyl-1H-pyrazole with furfurylamine to form the final product, this compound.

Scientific Research Applications

The chemical compound 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer, antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-14-4-2-12(3-5-14)8-19-17(22)16-7-6-15(24-16)11-21-10-13(18)9-20-21/h2-7,9-10H,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHCKAGWKATJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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